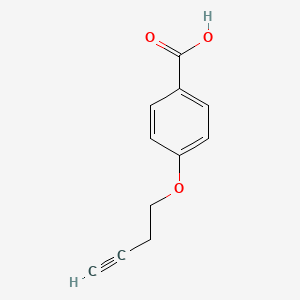

4-(But-3-yn-1-yloxy)benzoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds containing a propargyl group, like 4-(But-3-yn-1-yloxy)benzoic acid, has been reported in various studies . These compounds are valuable precursors for the synthesis of heterocycles . The propargylation of compounds was carried out by alkylation or amidation with propargyl bromide or propargylamine .Wissenschaftliche Forschungsanwendungen

Preparation of Efficient Magnetic Biosorbents

This compound has been used in the preparation of efficient magnetic biosorbents . In this application, hydrophilic graphene nanosheets (GNS) and related magnetic nanocomposites were prepared by first tethering alkyne-functionalized graphene oxide (GO) with azide-modified glucose followed by deposition of Fe3O4 nanoparticles on the functionalized GNS .

Synthesis of Coordination Complexes

“4-(But-3-yn-1-yloxy)benzoic acid” has been used in the synthesis of coordination complexes of Co(II), Ni(II), Cu(II), and Zn(II) metals . These complexes were prepared by novel Schiff base ligands obtained by the condensation reaction of benzoic acid hydrazide/4-chloro benzoic acid hydrazide with oxy derivatives of 2-hydroxy-1-napthaldehyde/4-hydroxy benzaldehyde .

Antimicrobial Activities

The metal chelates synthesized using “4-(But-3-yn-1-yloxy)benzoic acid” have been found to exhibit antimicrobial activities . These compounds were screened for their in vitro antimicrobial activities against two gram-positive bacteria i.e., S. aureus and S. gordonii; two gram-negative bacteria i.e., E. coli and P. aeruginosa; and two fungal strains i.e., A. niger and C. albicans .

Antioxidant Activity

The metal complexes synthesized using “4-(But-3-yn-1-yloxy)benzoic acid” have also been found to exhibit antioxidant activity . The complexes were assessed for their antioxidant activity and found that the complexes are more potent and show excellent efficiency in decolorizing the DPPH purple colored solution than their free ligands .

Biological Target Modification

When appended to a ligand or pharmacophore through its acid linker, “4-(But-3-yn-1-yloxy)benzoic acid” allows for UV light-induced covalent modification of a biological target . This has potential for downstream applications via the alkyne tag .

Chemical Probe Synthesis

“4-(But-3-yn-1-yloxy)benzoic acid” is used for chemical probe synthesis . This trifunctional building block contains a light-activated benzophenone, alkyne tag, and carboxylic acid synthetic handle .

Safety and Hazards

The safety data sheet for a related compound, 4-(but-3-en-1-yloxycarbonyl)benzoic acid, advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

A recent study reported the synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine (Abpa) that resembles phenylalanine but contains a photoreactive benzophenone and a terminal alkyne . This suggests potential future directions in the development of photoaffinity probes for investigating the interactions between bioactive peptides and their targets .

Wirkmechanismus

Target of Action

It is designed for use in peptide photoaffinity labeling, a technique used to investigate the interactions between bioactive peptides and their targets .

Mode of Action

4-(But-3-yn-1-yloxy)benzoic acid, also known as Abpa, is a clickable, photoreactive amino acid. It contains a photoreactive benzophenone and a terminal alkyne. The terminal alkyne acts as a ‘clickable’ handle reporter, allowing for the fast attachment of other functional groups via a ‘click’ reaction . This compound is used to create a photoaffinity probe by a single amino acid substitution during peptide synthesis .

Biochemical Pathways

It’s worth noting that the compound is used in the study of peptide ligand-receptor interactions .

Result of Action

Its design allows it to retain bioactivity while being used as a photoaffinity probe .

Eigenschaften

IUPAC Name |

4-but-3-ynoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h1,4-7H,3,8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXYIDRHSXLQFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCOC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(But-3-yn-1-yloxy)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Fluoro-3-[(2-methoxyethoxy)methyl]benzonitrile](/img/structure/B3373991.png)

![3-[(4-Methylpentan-2-yl)oxy]propanoic acid](/img/structure/B3374007.png)

![2-[(3-Methoxyphenyl)methoxy]propanoic acid](/img/structure/B3374030.png)

![2-[(2-Ethylcyclohexyl)oxy]acetic acid](/img/structure/B3374044.png)